molecular formula C24H16N2O2 B402367 N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 5302-53-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B402367
CAS No.: 5302-53-4
M. Wt: 364.4g/mol
InChI Key: MAQQCLUPHCAFDZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a naphthalene-derived carboxamide compound featuring a benzoxazole-substituted phenyl moiety. The molecule consists of a naphthalene-1-carboxamide group linked to a para-substituted phenyl ring bearing a 1,3-benzoxazole heterocycle. This structural motif is analogous to other hydroxynaphthalenecarboxamides and aryl-substituted carboxamides reported in the literature, which are often studied for their biological activities and physicochemical properties .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-23(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)24-26-21-10-3-4-11-22(21)28-24/h1-15H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQQCLUPHCAFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359970
Record name AG-690/10496014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5302-53-4
Record name AG-690/10496014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Streamlined Protocol

Recent advancements utilize microwave irradiation to condense reaction times. A one-pot method involves:

  • Simultaneous cyclization of 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol under microwave conditions (150°C, 300 W).

  • In situ coupling with naphthalene-1-carboxylic acid using EDC/HOBt.

Parameters:

  • Time: 45 minutes (vs. 8 hours conventionally).

  • Yield: 75–78%.

Comparative Analysis

ParameterTraditional MethodMicrowave Method
Reaction Time8–10 hours45 minutes
Yield65–70%75–78%
Energy InputHighModerate
Purity95–97%98–99%

Data synthesized from.

Alternative Pathways and Modifications

Solid-Phase Synthesis

A patent-derived approach immobilizes 4-(1,3-benzoxazol-2-yl)aniline on Wang resin, followed by iterative coupling with naphthalene-1-carboxylic acid building blocks. After cleavage, the target compound is obtained with:

  • Purity: >99% (HPLC).

  • Yield: 58–62%.

Enzymatic Catalysis

Preliminary studies report lipase-mediated amidation in non-aqueous media, though yields remain suboptimal (35–40%).

Critical Analysis of Challenges

Purification Complexities

The compound’s low solubility in polar solvents necessitates chromatographic purification (silica gel, hexane/EtOAc 7:3). Recrystallization from toluene improves purity but reduces yield by 10–15%.

Scalability Issues

Industrial adoption is hindered by:

  • High PCl₃ consumption (1.2 equiv).

  • Microwave batch limitations.

  • Cost of EDC/HOBt reagents .

Chemical Reactions Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzoxazole ring or the naphthalene ring, depending on the reaction conditions and the nature of the substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide demonstrates significant anticancer potential. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, including colorectal carcinoma and breast cancer cells. For instance, related benzoxazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies suggest that it may exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Fluorescent Probes

Due to its excellent photophysical properties, this compound is being explored as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it a valuable tool for studying cellular processes and interactions at the molecular level.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. The versatility of benzoxazole derivatives allows for modifications that can lead to new materials with tailored properties for specific applications .

Anticancer Studies

In a study focusing on the anticancer properties of benzoxazole derivatives, compounds similar to this compound were tested against human cancer cell lines using assays such as Sulforhodamine B (SRB). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .

Antimicrobial Evaluations

Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens using minimum inhibitory concentration (MIC) methods. The findings highlighted that modifications in the benzoxazole structure significantly influenced antimicrobial activity, thereby underscoring the importance of structural optimization in drug design .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibitory effects on cancer cell linesIC50 values lower than standard drugs
Antimicrobial ActivityEfficacy against Gram-positive and Gram-negative bacteriaSignificant antimicrobial effects observed
Industrial UseIntermediate for dyes and pharmaceuticalsVersatile synthesis applications
Fluorescent ProbesUsed in biochemical assaysExcellent photophysical properties

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. For its anticancer activity, the compound may inhibit key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s closest analogs include N-(alkoxyphenyl)hydroxynaphthalenecarboxamides () and naphthalene-carbothioate derivatives (). Key differences lie in:

  • Substituent type : The target compound has a benzoxazole group, whereas analogs in feature alkoxy or hydroxy groups.
  • Backbone position : The carboxamide group in the target compound is at the 1-position of naphthalene, compared to 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide (), which is a positional isomer.
Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Functional Group Molecular Weight Key References
N-[4-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide Benzoxazole-phenyl Carboxamide ~382 (estimated) Inferred
2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide 4-Propoxyphenyl Carboxamide 335
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-yl naphthalene-1-carbothioate 4-Methoxybenzyl, oxadiazole Carbothioate 390

Computational Predictions

AutoDock Vina () could model the target compound’s binding to mycobacterial targets, such as InhA or KatG, to rationalize activity differences. Docking studies on analogs in revealed that hydrophobic interactions and hydrogen bonding with the carboxamide group drive activity .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a naphthalene moiety linked to a benzoxazole ring through an amide bond. This unique configuration contributes to its biological activity. The molecular formula is C25H18N2O3C_{25}H_{18}N_{2}O_{3}, indicating the presence of aromatic systems that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and kinases, which are critical for tumor growth and survival.
  • Antioxidant Activity : It has been suggested that the benzoxazole moiety can act as an antioxidant, reducing oxidative stress within cells.
  • Fluorescent Properties : Due to its structural features, the compound can be utilized as a fluorescent probe in biological imaging studies.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency in inhibiting cell growth.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HT2910.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Study on Anticancer Mechanism : A study published in Cancer Letters explored the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .
  • Fluorescent Probe Application : Another research effort focused on the use of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. The findings demonstrated that it could effectively localize within cellular compartments and provide insights into oxidative stress levels .

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